molecular formula C21H15ClF3N3O2 B11564910 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11564910
M. Wt: 433.8 g/mol
InChI Key: KMLRNOFQZSXJPH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with chlorophenyl, dimethoxyphenyl, and trifluoromethyl groups. These substitutions contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the substituent groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The reaction temperatures are usually controlled to optimize yield and purity.

Industrial production methods for this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by inhibiting or activating biological pathways. The trifluoromethyl group, in particular, enhances its binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituent groups and the resulting chemical properties. Similar compounds include:

    2-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine: Lacks the dimethoxy and trifluoromethyl groups, resulting in different reactivity and applications.

    2-(4-Methoxyphenyl)-5-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine: Substitutes the chlorophenyl group with a methoxyphenyl group, altering its chemical behavior.

    2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine: Missing the trifluoromethyl group, which affects its binding affinity and stability.

Properties

Molecular Formula

C21H15ClF3N3O2

Molecular Weight

433.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H15ClF3N3O2/c1-29-17-8-5-13(9-18(17)30-2)15-10-19(21(23,24)25)28-20(26-15)11-16(27-28)12-3-6-14(22)7-4-12/h3-11H,1-2H3

InChI Key

KMLRNOFQZSXJPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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